molecular formula C15H16O3 B3177924 Methyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 30012-51-2

Methyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No. B3177924
CAS RN: 30012-51-2
M. Wt: 244.28 g/mol
InChI Key: ZFYFBPCRUQZGJE-UHFFFAOYSA-N
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Patent
US05210258

Procedure details

A mixture of 3.07 grams of (S) 1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate, 1.0 gram of calcium carbonate, 100 ml. of dimethylformamide and 25 ml. of water is heated to 110° C. and maintained at that temperature for 5 hours. Then the mixture is cooled and the insolubles removed by filtration. The filtrate is poured into excess water and the solid which forms is collected by filtration. Separation by chromatography yields methyl 2-(6-methoxy-2-naphthyl)propionate, exhibiting an [α]25D =77° in chloroform and an optical purity of greater than 99 percent.
Name
( S )
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH:11](C)[C:12](OC)(OC)[C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([O:23][CH3:24])[CH:19]=3)[CH:14]=2)(=O)=O)=CC=1.[CH3:31]S(OC(C)C(OC)(OC)C1C=CC2C(=CC=C(OC)C=2)C=1)(=O)=O.[C:55](=[O:58])([O-])[O-:56].[Ca+2].CN(C)C=O>O>[CH3:24][O:23][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][CH:17]=1)[CH:14]=[C:13]([CH:12]([CH3:11])[C:55]([O:56][CH3:31])=[O:58])[CH:22]=[CH:21]2 |f:2.3|

Inputs

Step One
Name
( S )
Quantity
3.07 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(C(C1=CC2=CC=C(C=C2C=C1)OC)(OC)OC)C)C
Name
1,1-dimethoxy-1-(6-methoxy-2-naphthyl)prop-2-yl methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OC(C(C1=CC2=CC=C(C=C2C=C1)OC)(OC)OC)C
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the insolubles removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate is poured into excess water
FILTRATION
Type
FILTRATION
Details
the solid which forms is collected by filtration
CUSTOM
Type
CUSTOM
Details
Separation by chromatography

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.